MAO-B Inhibition Potency: 2-(Methylthio)phenyl Derivative vs. 4-Methoxy Analog
In a head-to-head series, the 2-(methylthio)phenyl-substituted benzothiazole thioacetamide (compound 30 in the series) exhibited an MAO-B IC₅₀ of 0.015 ± 0.007 µM, representing a >66-fold improvement over the 4-methoxy analog (compound 22, IC₅₀ > 1 µM) [1]. This demonstrates that the ortho-thiomethyl group is a critical pharmacophoric element for achieving nanomolar MAO-B inhibition.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.015 ± 0.007 µM |
| Comparator Or Baseline | 4-methoxy analog (compound 22): >1 µM |
| Quantified Difference | >66-fold improvement |
| Conditions | Recombinant human MAO-B, fluorometric assay using kynuramine substrate, 30 min incubation at 37°C |
Why This Matters
A >66-fold potency advantage directly reduces the required screening concentration and mitigates off-target risk at pharmacologically active doses, making this compound a superior starting point for lead optimization campaigns targeting MAO-B.
- [1] Kumar S, Mitra R, Ayyannan SR. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. Mol Divers. 2025;29(5):4231–4253. View Source
